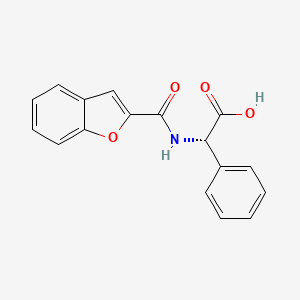

(s)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid

CAS No.: 1217756-92-7

Cat. No.: VC2919026

Molecular Formula: C17H13NO4

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217756-92-7 |

|---|---|

| Molecular Formula | C17H13NO4 |

| Molecular Weight | 295.29 g/mol |

| IUPAC Name | (2S)-2-(1-benzofuran-2-carbonylamino)-2-phenylacetic acid |

| Standard InChI | InChI=1S/C17H13NO4/c19-16(14-10-12-8-4-5-9-13(12)22-14)18-15(17(20)21)11-6-2-1-3-7-11/h1-10,15H,(H,18,19)(H,20,21)/t15-/m0/s1 |

| Standard InChI Key | OWMIDVTYGQRXQI-HNNXBMFYSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2 |

| SMILES | C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2 |

| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2 |

Introduction

Chemical Structure and Properties

Molecular Characteristics

(S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid has the molecular formula C17H13NO4, consistent with its complex structure containing benzofuran and phenyl rings. The compound has a monoisotopic mass of 295.084458 Da and an average mass of 295.294 Da . The molecular structure features a central chiral carbon atom bonded to a phenyl group, an amide nitrogen, and a carboxylic acid group. The amide linkage connects to the benzofuran-2-carbonyl group, creating a rigid yet functionally diverse molecule.

Nomenclature and Identification

The compound is registered under several systematic names that reflect its structural elements:

| Alternative Names | Registry Information |

|---|---|

| (2S)-(1-Benzofuran-2-ylcarbonyl)aminoacetic acid | ChemSpider ID: 25364027 |

| (2S)-2-(1-benzofuran-2-carbonylamino)-2-phenylacetic acid | Registry Number: 1217756-92-7 |

| (2S)-2-(benzofuran-2-carbonylamino)-2-phenyl-acetic acid | MFCD18064669 |

| (S)-2-(benzofuran-2-carboxamido)-2-phenylacetic acid | MolPort-009-200-752 |

These multiple designations reflect the compound's complex structure and the different conventions used in chemical nomenclature .

Physiochemical Properties

Based on structural analogy with similar compounds, we can estimate several key physicochemical properties of (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid. While specific data for this exact compound is limited, comparative analysis with related structures provides reasonable approximations:

The compound possesses an amide group that can act as both hydrogen bond donor and acceptor, while the carboxylic acid moiety contributes to its acidic character and potential for salt formation.

Stereochemistry and Configuration

Chiral Analysis

The compound contains one defined stereocenter at the α-carbon of the phenylacetic acid portion, specifically at the carbon bearing both the phenyl group and the amide nitrogen . The S-configuration at this center is a critical aspect of the compound's identity and potential biological activity. This stereochemistry potentially influences the three-dimensional arrangement of the molecule and its interactions with biological targets.

Conformational Considerations

Synthetic Approaches

Example Reaction Conditions

Based on similar amide-forming reactions described for related compounds, potential reaction conditions might include:

The reaction would likely proceed through initial activation of the carboxylic acid followed by nucleophilic attack by the amine nitrogen of (S)-phenylglycine to form the amide bond.

Biological Significance

Structure-Activity Relationships

The specific contributions of the benzofuran moiety to biological activity are significant. Research on benzofuran derivatives has revealed:

-

The benzofuran scaffold serves as a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.

-

The S-configuration at the α-carbon likely plays a crucial role in molecular recognition by biological targets, potentially enhancing selectivity for specific receptors or enzymes.

-

The amide linkage provides conformational constraints that may influence binding affinity and selectivity.

-

The carboxylic acid group offers opportunities for hydrogen bonding and ionic interactions with target proteins, as well as a handle for further derivatization .

Comparison with Related Compounds

Structural Analogues

Several compounds share structural similarities with (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid but differ in key aspects:

These structural differences create a spectrum of compounds with potentially varied biological activities and physicochemical properties.

Pharmaceutical Relevance

The structural features of (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid suggest potential pharmaceutical applications similar to other N-acylated amino acids and benzofuran derivatives. Related compounds have been investigated for:

-

Anti-inflammatory properties

-

Antimicrobial activities

-

Enzyme inhibition (particularly proteases)

-

Antioxidant capabilities

-

Neuroprotective effects

The stereospecific nature of the compound suggests applications where interaction with chiral biological targets is important. The presence of the benzofuran moiety, which appears in many bioactive natural products and drugs, further supports potential pharmaceutical relevance .

Future Research Directions

Synthesis Optimization

Future research might focus on developing efficient stereoselective synthesis routes for (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid and related derivatives. This could include:

-

Development of catalytic asymmetric methods to enhance stereoselectivity

-

Exploration of green chemistry approaches to improve efficiency and reduce environmental impact

-

Continuous flow chemistry techniques for scalable production

Biological Evaluation

Comprehensive biological screening would be valuable to identify specific therapeutic applications:

-

Enzyme inhibition assays against various protein targets

-

Receptor binding studies to identify potential molecular targets

-

Cell-based assays to assess effects on cellular processes

-

In vivo models to evaluate pharmacokinetic properties and efficacy

Structure Modification

Structural modifications could further enhance understanding of structure-activity relationships:

-

Variation of the benzofuran substituents to explore electronic and steric effects

-

Modification of the phenyl ring to alter physicochemical properties

-

Conversion of the carboxylic acid to various esters, amides, or other functional groups

-

Investigation of the R-enantiomer to evaluate the importance of stereochemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume